molecular formula C8H18N2O2 B2582808 N-(propan-2-yl)(tert-butoxy)carbohydrazide CAS No. 175233-53-1

N-(propan-2-yl)(tert-butoxy)carbohydrazide

Cat. No.: B2582808
CAS No.: 175233-53-1
M. Wt: 174.244
InChI Key: YUSGHWDYBGUPKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(propan-2-yl)(tert-butoxy)carbohydrazide can be synthesized through multi-step reactions. One common method involves the reaction of tert-butyl carbazate with isopropylamine under controlled conditions. The reaction typically requires the use of solvents such as tetrahydrofuran and reagents like triphenylphosphine and diethyl azodicarboxylate . The reaction conditions often include low temperatures (0-5°C) and inert atmospheres to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce hydrazine derivatives .

Scientific Research Applications

N-(propan-2-yl)(tert-butoxy)carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)(tert-butoxy)carbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of tert-butyl and isopropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-amino-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(2)10(9)7(11)12-8(3,4)5/h6H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSGHWDYBGUPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175233-53-1
Record name N-(propan-2-yl)(tert-butoxy)carbohydrazide
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